Geri-BP-001A

Description

Geri-BP-001A (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its synthesis involves a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran-water medium at 75°C for 1.33 hours, yielding high-purity product . Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media

- TPSA (Topological Polar Surface Area): 40.46 Ų

- BBB permeability: Yes

- Bioavailability score: 0.55

Its structural uniqueness lies in the bromine-chlorine substitution pattern on the phenyl ring, which influences electronic and steric properties critical for binding affinity and metabolic stability.

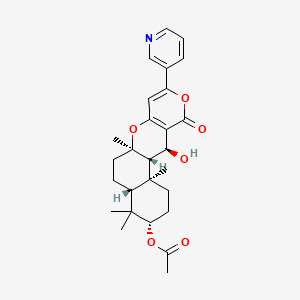

Propriétés

Formule moléculaire |

C27H33NO6 |

|---|---|

Poids moléculaire |

467.6 g/mol |

Nom IUPAC |

[(1S,2S,5S,7R,10R,18S)-18-hydroxy-2,6,6,10-tetramethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |

InChI |

InChI=1S/C27H33NO6/c1-15(29)32-20-9-10-26(4)19(25(20,2)3)8-11-27(5)23(26)22(30)21-18(34-27)13-17(33-24(21)31)16-7-6-12-28-14-16/h6-7,12-14,19-20,22-23,30H,8-11H2,1-5H3/t19-,20-,22+,23+,26-,27+/m0/s1 |

Clé InChI |

CRIDZJKECHTODK-HJAVCOCOSA-N |

SMILES isomérique |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |

SMILES canonique |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |

Synonymes |

GERI-BP001 A |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares Geri-BP-001A with structurally related boronic acid derivatives, highlighting key differences in physicochemical and biological properties:

Key Findings:

Structural Modifications and Bioactivity :

- The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and Log Po/w (2.54 vs. 2.15 in Geri-BP-001A), enhancing lipophilicity but reducing aqueous solubility (0.18 mg/mL vs. 0.24 mg/mL) .

- Geri-BP-001A’s single chlorine-bromine configuration optimizes BBB penetration, whereas (3-Bromo-5-chlorophenyl)boronic acid’s substitution pattern limits CNS access despite moderate GI absorption .

Synthetic Accessibility :

- Geri-BP-001A’s synthesis requires precise stoichiometry and palladium catalysis, whereas simpler analogues like (3-Bromo-5-chlorophenyl)boronic acid can be synthesized under milder conditions, albeit with lower yield .

Research Implications and Limitations

Strengths:

- Geri-BP-001A’s balanced Log P and BBB permeability make it superior for CNS applications compared to analogues .

- The absence of PAINS (Pan-Assay Interference Compounds) alerts (score: 0.0) reduces false-positive risks in high-throughput screening .

Limitations:

- Limited data on long-term toxicity and resistance profiles, a common gap in boronic acid drug candidates .

- Comparative studies with in vivo models are needed to validate computational predictions of bioavailability and metabolic stability .

Recommendations:

- Conduct head-to-head in vivo efficacy trials against lead analogues.

- Explore structural derivatives to improve solubility without compromising BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.